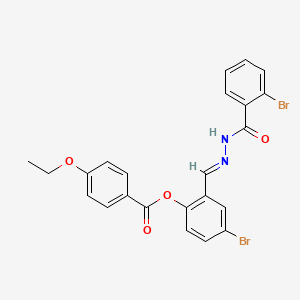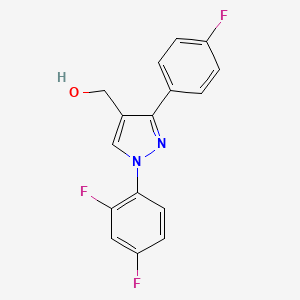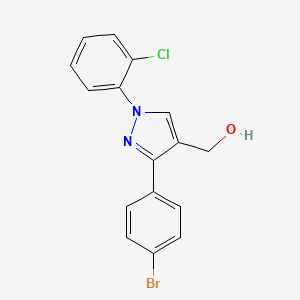
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is an organic compound characterized by the presence of a thiourea group, a phenyl ring, and a diethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-diethylaminoethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5NCS+H2NCH2CH2N(C2H5)2→C6H5NHC(S)NHCH2CH2N(C2H5)2
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The phenyl ring and the diethylaminoethyl side chain can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-diethylaminoethyl)-3-phenyl-2-thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diethylaminoethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
1-(2-Diethylaminoethyl)-3-phenylurea: Similar structure but lacks the sulfur atom in the thiourea group.
1-(2-Diethylaminoethyl)-3-phenylthiourea: Similar but with different substituents on the phenyl ring.
Uniqueness: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiourea group and the diethylaminoethyl side chain allows for versatile applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Número CAS |
889-28-1 |
|---|---|
Fórmula molecular |
C13H21N3S |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C13H21N3S/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |
Clave InChI |
RYIJMBVYPLBDCC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)



![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)

![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)


